molecular formula C19H22FN3O3 B1682832 Vebufloxacin CAS No. 79644-90-9

Vebufloxacin

Cat. No. B1682832
Key on ui cas rn: 79644-90-9
M. Wt: 359.4 g/mol
InChI Key: JATLJHBAMQKRDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04416884

Procedure details

A mixture of 1.8 g of 9-fluoro-8-chloro-5-methyl-6,7-dihydro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid, 36 ml of N-methylpiperazine and 15 ml of hexamethylphosphoric triamide was heated at 150° to 160° C. for 4 hours. After completion of the reaction the solvent was removed by distillation under reduced pressure and the residue was washed with 10 ml of ethyl acetate. The crude crystals thus-obtained were mixed with 100 ml of water and adjusted to a pH of 4 with acetic acid. Insoluble materials were removed by filtration and the filtrate was treated with activated carbon followed by concentration under reduced pressure. The residue was mixed with 20 ml of water and the solution was adjusted to a pH of 9 with a 10% aqueous sodium hydroxide solution and extracted with 80 ml chloroform. After the extract was dried over anhydrous sodium sulfate and concentrated it was purified through a silica gel column chromatography (silica gel: Wako C-200, a trade name for a product of Wako Junyaku Co., Ltd.; eluent: chloroform-methanol (9:1 by volume)) to obtain 0.8 g of 8-(4-methyl-1-piperazinyl)-9-fluoro-5-methyl-6,7-dihydro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid as white rhombic crystals having a melting point of 262° to 263° C.
Name
9-fluoro-8-chloro-5-methyl-6,7-dihydro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:14]=[C:12]2[C:13]3[N:8]([CH:9]=[C:10]([C:16]([OH:18])=[O:17])[C:11]2=[O:15])[CH:7]([CH3:19])[CH2:6][CH2:5][C:4]=3[C:3]=1Cl.[CH3:21][N:22]1[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]1.CN(C)P(=O)(N(C)C)N(C)C.O>C(O)(=O)C>[CH3:21][N:22]1[CH2:27][CH2:26][N:25]([C:3]2[C:4]3=[C:13]4[N:8]([CH:7]([CH3:19])[CH2:6][CH2:5]3)[CH:9]=[C:10]([C:16]([OH:18])=[O:17])[C:11](=[O:15])[C:12]4=[CH:14][C:2]=2[F:1])[CH2:24][CH2:23]1

Inputs

Step One
Name
9-fluoro-8-chloro-5-methyl-6,7-dihydro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid
Quantity
1.8 g
Type
reactant
Smiles
FC1=C(C=2CCC(N3C=C(C(C(C23)=C1)=O)C(=O)O)C)Cl
Name
Quantity
36 mL
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
15 mL
Type
reactant
Smiles
CN(P(N(C)C)(N(C)C)=O)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 150° to 160° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction the solvent
CUSTOM
Type
CUSTOM
Details
was removed by distillation under reduced pressure
WASH
Type
WASH
Details
the residue was washed with 10 ml of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The crude crystals thus-obtained
CUSTOM
Type
CUSTOM
Details
Insoluble materials were removed by filtration
ADDITION
Type
ADDITION
Details
the filtrate was treated with activated carbon
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was mixed with 20 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted with 80 ml chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the extract was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated it
CUSTOM
Type
CUSTOM
Details
was purified through a silica gel column chromatography (silica gel

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C1=C(C=C2C(C(=CN3C(CCC1=C23)C)C(=O)O)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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